molecular formula C15H22ClNO3 B1421864 2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride CAS No. 1258650-07-5

2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride

Cat. No.: B1421864
CAS No.: 1258650-07-5
M. Wt: 299.79 g/mol
InChI Key: BPDJPCBZUBTITH-UHFFFAOYSA-N
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Description

2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride is a chemical compound with the molecular formula C15H22ClNO3 and a molecular weight of 299.8 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride typically involves the reaction of 2-(2-Methylpiperidin-1-yl)ethanol with benzoic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and safety during production .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to target molecules, altering their function and triggering a cascade of biochemical reactions. These interactions can modulate various physiological processes, making it a valuable compound for research in drug development and other fields .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and reactivity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterparts .

Properties

IUPAC Name

2-[2-(2-methylpiperidin-1-yl)ethoxy]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c1-12-6-4-5-9-16(12)10-11-19-14-8-3-2-7-13(14)15(17)18;/h2-3,7-8,12H,4-6,9-11H2,1H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDJPCBZUBTITH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCOC2=CC=CC=C2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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